3-(3-PENTYLOXIRANYL)-2E-PROPENOL

Description

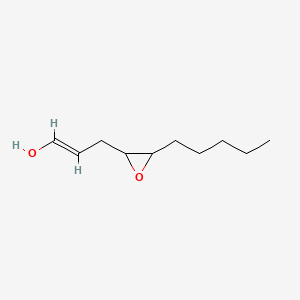

3-(3-PENTYLOXIRANYL)-2E-PROPENOL (CAS: 134454-31-2) is an epoxide-containing compound featuring a 3-pentyloxiranyl group attached to a trans-2-propenol (allyl alcohol) chain. Its molecular formula is C₁₀H₁₆O₂, with a molecular weight of 168.23 g/mol. The compound’s structure combines the reactivity of an epoxide ring with the hydrogen-bonding capacity of an allyl alcohol, making it a candidate for pharmaceutical and synthetic applications . Epoxides are known for their electrophilic nature, enabling nucleophilic ring-opening reactions, while the propenol group may enhance solubility and biological interactions.

Properties

IUPAC Name |

(E)-3-(3-pentyloxiran-2-yl)prop-1-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-6-9-10(12-9)7-5-8-11/h5,8-11H,2-4,6-7H2,1H3/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMZOOZBXGDKSS-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CC=CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1C(O1)C/C=C/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Epoxidation with Hydrogen Peroxide

A widely adopted method involves the epoxidation of 3-(3-pentylallyloxy)-2E-propenol using hydrogen peroxide (H₂O₂) under catalytic conditions. The patent CN104370858A demonstrates a scalable approach where manganese sulfate (MnSO₄) and bicarbonate (HCO₃⁻) synergistically enhance epoxidation efficiency.

Reaction Conditions

-

Substrate : 3-(3-pentylallyloxy)-2E-propenol (1 mol)

-

Catalyst : MnSO₄·H₂O (0.03 mol), NaHCO₃ (0.4 mol)

-

Oxidant : 30% H₂O₂ (1.5–2 mol equivalents)

-

Solvent : Trimethyl carbinol (200–300 mL)

-

Temperature : 20–30°C

-

Time : 6–7 hours

Mechanistic Insights

The Mn²⁺-HCO₃⁻ system generates a peracid intermediate, facilitating oxygen transfer to the allylic double bond. The reaction proceeds via a concerted mechanism, preserving the (E)-stereochemistry.

Yield and Purity

Ring-Opening and Refunctionalization Strategies

Acid-Catalyzed Epoxide Formation

Alternative routes employ acid-catalyzed cyclization of halohydrins. For example, EP0165682B1 describes the synthesis of analogous epoxides using HClO₄ as a catalyst, though this method requires stringent temperature control to prevent polymerization.

Procedure

-

Halohydrin Preparation : React 3-pentylallyl alcohol with hypochlorous acid (HOCl) to form 3-(3-pentylchlorohydrin)-2E-propenol.

-

Cyclization : Treat the chlorohydrin with aqueous NaOH (10%) at 0–5°C to induce epoxide formation.

Challenges

-

Competing hydrolysis of the epoxide ring at elevated pH.

-

Formation of diol byproducts (~5–7%) requiring chromatographic purification.

Comparative Analysis of Synthetic Routes

Notes : Enzymatic methods, though less efficient, offer enantiomeric excess (>90% ee) for chiral applications.

Optimization and Industrial Scalability

Catalyst Loading and Solvent Effects

The MnSO₄–HCO₃⁻ system achieves optimal yields at 3 mol% Mn²⁺ and 40 mol% HCO₃⁻. Polar aprotic solvents (e.g., trimethyl carbinol) enhance oxygen solubility, accelerating epoxidation kinetics.

Temperature Control

Maintaining temperatures below 30°C suppresses epoxide ring-opening, a common side reaction in protic solvents. Patent CN104370858A emphasizes adiabatic reactors for exothermic control during H₂O₂ addition.

Research Frontiers and Challenges

Stereochemical Control

Current methods predominantly yield racemic mixtures. Asymmetric catalysis using chiral salen-Mn complexes could enable enantioselective synthesis, though this remains unexplored for this compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-PENTYLOXIRANYL)-2E-PROPENOL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.

Reduction: Reduction reactions can convert the epoxide ring to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to a variety of substituted products.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

Diols: From oxidation reactions.

Alcohols: From reduction reactions.

Substituted Alcohols: From nucleophilic substitution reactions.

Scientific Research Applications

3-(3-PENTYLOXIRANYL)-2E-PROPENOL has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential use in the development of new drugs due to its reactive functional groups.

Materials Science: Utilized in the creation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action for 3-(3-PENTYLOXIRANYL)-2E-PROPENOL depends on the specific reaction it undergoes. Generally, the epoxide ring can be opened by nucleophiles, leading to the formation of various products. The alkene group can participate in addition reactions, further diversifying its reactivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-(3-PENTYLOXIRANYL)-2E-PROPENOL and its analogs:

| Compound Name | Molecular Formula | Functional Groups | Solubility | Key Applications |

|---|---|---|---|---|

| This compound | C₁₀H₁₆O₂ | Epoxide, Allyl alcohol | Moderate | Pharmaceutical research |

| 9-Undecenoic acid, 11-(3-pentyloxiranyl) methyl ester | C₁₇H₃₀O₃ | Epoxide, Ester | Low | Polymer intermediates |

| Baccatin III pentyl analog | C₄₁H₅₅NO₁₄ | Ester, Amide, Taxane core | Low | Anticancer agents (e.g., paclitaxel derivatives) |

| trans-4,5-Epoxy-2(E)-Decenal | C₁₀H₁₆O₂ | Epoxide, Aldehyde | Moderate | Flavoring agents, fragrances |

Key Observations:

- Epoxide Reactivity: All compounds contain an epoxide group, but their reactivity varies with adjacent substituents. For example, the allyl alcohol in this compound may stabilize the epoxide via hydrogen bonding, whereas the aldehyde in trans-4,5-Epoxy-2(E)-Decenal increases electrophilicity, favoring condensation reactions .

- Lipophilicity: The pentyl chain in this compound and its ester analog (C₁₇H₃₀O₃) contributes to moderate lipophilicity, contrasting with the highly lipophilic baccatin III analog (C₄₁H₅₅NO₁₄), which is tailored for membrane penetration in drug delivery .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the structural identity and purity of 3-(3-pentyloxiranyl)-2E-propenol?

- Methodology : Use a combination of NMR spectroscopy (¹H and ¹³C) to confirm stereochemistry (e.g., the E-configuration of the propenol group) and epoxide ring geometry. GC-MS or HPLC (with UV/RI detection) can assess purity, while FT-IR helps identify functional groups like the hydroxyl (-OH) and epoxide rings. Cross-reference retention times or spectral data with synthesized standards or literature for validation .

Q. How can researchers design a scalable synthesis route for this compound while minimizing epoxide ring-opening side reactions?

- Experimental Design :

- Epoxidation : Optimize reaction conditions (e.g., use meta-chloroperbenzoic acid (mCPBA) in anhydrous dichloromethane at 0–5°C) to stabilize the oxiranyl group.

- Stereochemical Control : Employ chiral catalysts (e.g., Sharpless epoxidation for asymmetric synthesis) if enantiopure products are required.

- Workup : Use mild quenching agents (e.g., sodium thiosulfate) to avoid acid- or base-induced ring-opening. Monitor intermediates via TLC or inline spectroscopy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators if aerosolization is possible during synthesis .

- Storage : Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent epoxide degradation.

- Waste Disposal : Neutralize acidic/basic residues before disposal to avoid uncontrolled ring-opening reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound (e.g., unexpected ring-opening under mild conditions)?

- Contradiction Analysis :

- Systematic Replication : Reproduce experiments under varying conditions (pH, solvent polarity, temperature) to isolate contributing factors.

- Computational Modeling : Use DFT calculations to predict thermodynamic stability of the epoxide ring under different environments.

- Sensitivity Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to identify degradation pathways .

Q. What mechanistic insights explain the stereoselective behavior of this compound in nucleophilic addition reactions?

- Methodology :

- Kinetic Studies : Monitor reaction progress via in situ NMR to determine rate constants for syn vs. anti addition to the epoxide.

- Stereochemical Probes : Use chiral nucleophiles (e.g., R/S-configurated thiols) to assess steric and electronic influences.

- X-ray Crystallography : Resolve crystal structures of reaction intermediates to confirm transition-state geometries .

Q. How can researchers address discrepancies between computational predictions and experimental observations for the compound’s logP (octanol-water partition coefficient)?

- Data Reconciliation :

- Experimental Validation : Measure logP experimentally using the shake-flask method with HPLC quantification.

- Parameter Refinement : Adjust computational models (e.g., COSMO-RS) by incorporating solvent-specific descriptors or correcting for intramolecular H-bonding in the propenol group.

- Meta-Analysis : Compare results with structurally analogous epoxides (e.g., 3-phenyloxiranyl derivatives) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.